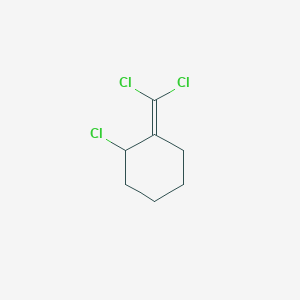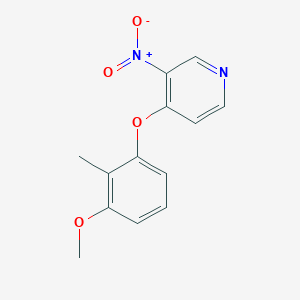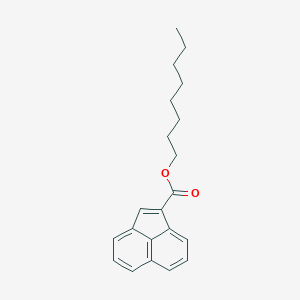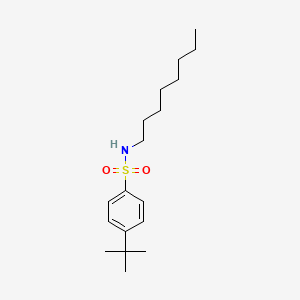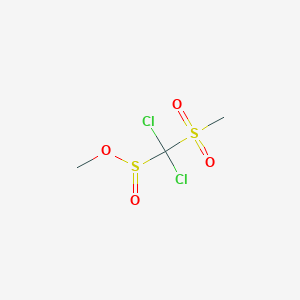
Methyl dichloro(methanesulfonyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dichloro(methanesulfonyl)methanesulfinate is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichloro(methanesulfonyl)methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable chlorinating agent under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl dichloro(methanesulfonyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate esters or amides.
Scientific Research Applications
Methyl dichloro(methanesulfonyl)methanesulfinate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl dichloro(methanesulfonyl)methanesulfinate involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of sulfonate esters or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound with similar reactivity but different applications.
Methyl methanesulfonate: Another sulfonyl-containing compound used in DNA methylation studies.
Methanesulfonic acid: A simpler sulfonic acid with different chemical properties.
Uniqueness
Methyl dichloro(methanesulfonyl)methanesulfinate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
89986-81-2 |
|---|---|
Molecular Formula |
C3H6Cl2O4S2 |
Molecular Weight |
241.1 g/mol |
IUPAC Name |
methyl dichloro(methylsulfonyl)methanesulfinate |
InChI |
InChI=1S/C3H6Cl2O4S2/c1-9-10(6)3(4,5)11(2,7)8/h1-2H3 |
InChI Key |
XYHZNCCLOOPQOF-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)C(S(=O)(=O)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
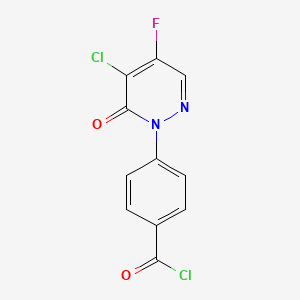
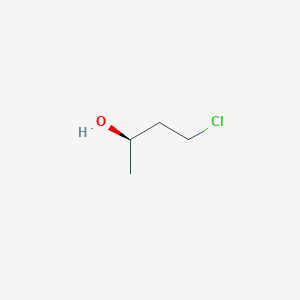
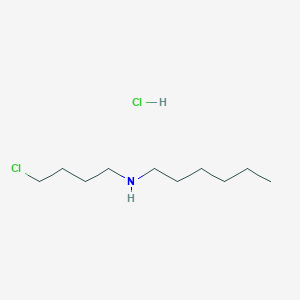
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
